molecular formula C25H23N3O4S2 B11642665 Prop-2-en-1-yl 6-({2-[(3-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate

Prop-2-en-1-yl 6-({2-[(3-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate

Cat. No.: B11642665
M. Wt: 493.6 g/mol
InChI Key: FQGJFZKEYRUQLC-UHFFFAOYSA-N
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Description

PROP-2-EN-1-YL 6-({[(3-ACETYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-METHYL-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a dihydropyridine ring, a thiophene group, and various functional groups such as cyano, carbamoyl, and carboxylate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROP-2-EN-1-YL 6-({[(3-ACETYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-METHYL-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the heterocyclization of polarized systems, which can be used to design polycyclic heterocyclic compounds containing five and/or six rings fused .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

PROP-2-EN-1-YL 6-({[(3-ACETYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-METHYL-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium bor

Properties

Molecular Formula

C25H23N3O4S2

Molecular Weight

493.6 g/mol

IUPAC Name

prop-2-enyl 6-[2-(3-acetylanilino)-2-oxoethyl]sulfanyl-5-cyano-2-methyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C25H23N3O4S2/c1-4-10-32-25(31)22-15(2)27-24(19(13-26)23(22)20-9-6-11-33-20)34-14-21(30)28-18-8-5-7-17(12-18)16(3)29/h4-9,11-12,23,27H,1,10,14H2,2-3H3,(H,28,30)

InChI Key

FQGJFZKEYRUQLC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=CC(=C2)C(=O)C)C#N)C3=CC=CS3)C(=O)OCC=C

Origin of Product

United States

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